molecular formula C12H14N2O3S B1197779 Tioxidazole CAS No. 61570-90-9

Tioxidazole

Cat. No. B1197779
CAS RN: 61570-90-9
M. Wt: 266.32 g/mol
InChI Key: HLLICFJUWSZHRJ-UHFFFAOYSA-N
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Description

Tioxidazole is a member of benzothiazoles . It is also known by other names such as methyl 6-n-propoxybenzothiazole-2-carbamate .


Molecular Structure Analysis

Tioxidazole has a molecular formula of C12H14N2O3S . Its IUPAC name is methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate . The molecular weight of Tioxidazole is 266.32 g/mol .


Physical And Chemical Properties Analysis

Tioxidazole has a molecular weight of 266.32 g/mol . Its molecular formula is C12H14N2O3S . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Anthelmintic Properties

    Tioxidazole (TIOX) has been investigated for its effects on Hymenolepis diminuta in rats, showing significant changes in worm weight and chemical composition after treatment. It also indicated that TIOX-treated worms absorbed and metabolized less glucose than controls, suggesting a mode of action common to structurally related benzothiazole and benzimidazole anthelmintics (McCracken & Lipkowitz, 1990).

  • Cardiac Rhythm Variability

    Research on the use of medicinal compositions containing Tizol (not specifically Tioxidazole) demonstrated that such compositions positively influenced the functioning of myocardium in rats with thermal trauma (Перетягин et al., 2012).

  • Efficacy in Horses

    A study evaluated the antiparasitic activity of a micronized formulation of tioxidazole in horses, finding it effective against various parasites including Strongylus vulgaris and Oxyuris equi (Lyons et al., 1981).

  • Comparative Efficacy in Gastrointestinal Parasites

    Another study in horses compared the efficacy of tioxidazole with other anthelmintics, showing it effective against a range of gastrointestinal parasites, though not effective against bots, tapeworms, or stomach worms (Drudge et al., 1980).

  • Growth Retardants in Plant Research

    Tioxidazole has been referenced in studies about plant growth retardants, which are used in agriculture, horticulture, and physiological research to gain insights into terpenoid metabolism in plants (Grossmann, 1990).

  • Therapeutic Efficacy in Spinal Cord Injury

    A study on tizanidine, which is structurally related to tioxidazole, explored its effectiveness in reducing spasticity in patients with spinal cord injury, highlighting its potential therapeutic application (Nance et al., 1994).

  • Antimicrobial and Antifungal Properties

    Tioxidazole has been studied for its antimicrobial and antifungal properties, showing effectiveness against dermatophytes, yeasts, and other microorganisms (Clissold & Heel, 1986).

  • Photocatalytic Degradation of Antibiotics

    Research has been conducted on TiO2-based photocatalysts, which are related to tioxidazole, for the degradation of antibiotics in water systems, highlighting their potential in addressing antimicrobial resistance (Kutuzova et al., 2021).

Safety And Hazards

Specific safety and hazard information for Tioxidazole is not available in the search results .

properties

IUPAC Name

methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLICFJUWSZHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046178
Record name Tioxidazole
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URL https://comptox.epa.gov/dashboard/DTXSID7046178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tioxidazole

CAS RN

61570-90-9
Record name Tioxidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61570-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tioxidazole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tioxidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11472
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Record name Tioxidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tioxidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOXIDAZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2.2 g. 1-carbomethoxy-3-(p-n-propoxyphenyl) thiourea in a solution of 2.42 g. sodium hydroxide in 35 ml of water, in an erlenmeyer flask at 64° (by water bath) is added a solution of 8.8 g. potassium ferricyanide in 20 ml water. The stirring is continued for 2 additional hrs. Potassium carbonate, 6 g. is then added to this reaction mixture and stirring is continued for another 2 hr. period. It is then extracted by 2 × 50 ml chloroform. The chloroform extracts are dried over anhydrous Na2SO4 and the solvent is removed by evaporation to give 2 g. of the product. m.p. 178°-180° C.
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Synthesis routes and methods II

Procedure details

To a stirring solution of 24.45 g. of 2-amino-6-n-propyloxybenzothiazole-hydrochloride in 100 ml of pyridine maintained at 0° C. by an ice bath, is slowly added 9.45 g. of methyl chloroformate. After the addition is completed the mixture is allowed to warm up to room temperature. It is then poured on 300 g. of ice water. A solid is formed which is isolated by filtration and crystallized from ethanol yield 20 g m.p. 178°-180° C.
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2-amino-6-n-propyloxybenzothiazole-hydrochloride
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Synthesis routes and methods III

Procedure details

In a round bottom 1 liter flask equipped with a reflux condenser, a magnetic stirrer and a heating mantle is placed 45.75 g. of 2-mercapto-4-propoxyaniline; 48.25 g. of methyl-N-[di(methylthio)-methylene]carbamate, and 250 ml absolute ethanol. This mixture is heated to boiling under an inert atmosphere of nitrogen for 12 hrs. It is then chilled and the white crystalline solid which is formed is isolated by filtration, washed with cold ethanol and dried. m.p. 178°-180° C.
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methyl-N-[di(methylthio)-methylene]carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
RO McCracken, KB Lipkowitz - The Journal of parasitology, 1990 - JSTOR
An investigation of the therapeutic effectiveness of albendazole (ABZ, methyl 5-[propylthio]benzimidazole-2-carbamate), oxibendazole (OBZ, methyl 5-[n-propoxy]benzimidazole-2-…
Number of citations: 32 www.jstor.org
JH Drudge, ET Lyons, SC Tolliver - American Journal of Veterinary …, 1980 - europepmc.org
The basic-dose confirmation tests of tioxidazole for removal of susceptible populations of … westeri by tioxidazole at this dosage (11 mg/kg). In addition to experiment A, tioxidazole (11 mg/…
Number of citations: 5 europepmc.org
ET Lyons, JH Drudge, SC Tolliver - American Journal of Veterinary …, 1981 - europepmc.org
Antiparasitic activity of a micronized formulation of the benzothiazole compound, tioxidazole, at the dose rate of 11 mg/kg, was evaluated by the critical test method. Drug was given by …
Number of citations: 6 europepmc.org
E Panitz, PJL Daniels, D Loebenberg, MM Nafissi-V… - Experientia, 1978 - Springer
… Structural similarity of tioxidazole and benzimidazole anthelmintic compounds should be noted. … Tioxidazole was effective in mice against Nematospiroides dubius and Syphacia …
Number of citations: 10 link.springer.com
L Kulakova, A Galkin, CZ Chen, N Southall… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
… To demonstrate the potential utility of fumagillin, carbadox, and tioxidazole in addressing … lamblia strains, it may be concluded that fumagillin, carbadox, and tioxidazole act by …
Number of citations: 40 journals.asm.org
RO McCracken, KB Lipkowitz - The Journal of parasitology, 1990 - JSTOR
An investigation of the biochemical effects of an anthelmintic, tioxidazole (TIOX, methyl 6-[n-propoxy]benzothiazole-2-carbamate), on Hymenolepis diminuta in experimentally infected …
Number of citations: 68 www.jstor.org
ET Lyons, JH Drudge, SC Tolliver - American Journal of Veterinary …, 1981 - europepmc.org
… -piperazine, oxfendazole, oxibendazole, pyrantel pamoate (alone or with piperazine-carbon disulfide complex), thiabendazole (alone or with piperazine or with trichlorfon), tioxidazole, …
Number of citations: 14 europepmc.org
RH Wrigley, CC Gay, P Lording… - Equine veterinary …, 1981 - Wiley Online Library
… THE anthelmintic activity of tioxidazole, which is related to the benzimidazole anthelmintics, was examined in a critical trial involving 10 horses. A granule formulation containing 20 per …
Number of citations: 24 beva.onlinelibrary.wiley.com
AR Katritzky, DO Tymoshenko, D Monteux… - The Journal of …, 2000 - ACS Publications
The novel three-carbon synthon 1-(1H-1,2,3-benzotriazol-1-yl)-3-chloroacetone for the synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,…
Number of citations: 88 pubs.acs.org
KT Izutsu, IA Slegel, EA Smuckler - Experientia, 1978 - Springer
… Structural similarity of tioxidazole and benzimidazole anthelmintic compounds should be … Against Strongyloides ratti tioxidazole was active by gavage as a single oral dose of 200 mg/kg, …
Number of citations: 8 link.springer.com

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